![molecular formula C11H12N2O B11996059 3-Phenyl-5-(propan-2-yl)-1,2,4-oxadiazole CAS No. 114065-31-5](/img/structure/B11996059.png)
3-Phenyl-5-(propan-2-yl)-1,2,4-oxadiazole
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Overview
Description
3-Phenyl-5-(propan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring an oxadiazole ring substituted with a phenyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5-(propan-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with an acyl chloride under acidic conditions to form the oxadiazole ring. For instance, phenylhydrazide can react with isobutyryl chloride in the presence of a base like triethylamine to yield the desired oxadiazole.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-5-(propan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the oxadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce partially or fully reduced oxadiazole derivatives.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 3-phenyl-5-(propan-2-yl)-1,2,4-oxadiazole derivatives is their potential as anticancer agents. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Maftei et al. (2020) demonstrated that certain 1,2,4-oxadiazole derivatives can induce apoptosis in cancer cells. Notably, compounds derived from 3,5-diarylsubstituted oxadiazoles have shown promising results with IC50 values as low as 0.003 μM against specific cancer cell lines .
- Abd el Hameid et al. (2020) reported several novel oxadiazole derivatives that exhibited potent cytotoxic effects against MCF-7 and HCT-116 cancer cell lines, with IC50 values significantly lower than those of established anticancer drugs .
Antiviral Activity
The ongoing COVID-19 pandemic has highlighted the need for effective antiviral agents. Recent studies have focused on 3-phenyl-1,2,4-oxadiazole derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro):
- A study published in March 2023 identified a series of 3-phenyl-1,2,4-oxadiazole derivatives that act as Mpro inhibitors. The most active compound showed an IC50 value of 5.27 μM, indicating its potential as a lead compound for further antiviral drug development .
Antimicrobial Properties
The antimicrobial efficacy of oxadiazole derivatives has also been explored extensively:
- Compounds containing the oxadiazole ring have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The introduction of substituents on the oxadiazole ring has been shown to enhance antibacterial activity .
Phosphodiesterase Inhibition
Another notable application is the inhibition of phosphodiesterases (PDEs), which are critical in various physiological processes:
- A series of 3,5-disubstituted oxadiazoles were evaluated for their ability to inhibit PDE4B2. The most potent inhibitor exhibited an IC50 value of approximately 5.28 μM . This suggests potential therapeutic applications in conditions like asthma and chronic obstructive pulmonary disease.
Structure–Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design:
- Structure–activity relationship (SAR) studies have been instrumental in identifying key functional groups that enhance the biological efficacy of oxadiazole derivatives. For instance, modifications at specific positions on the oxadiazole ring have been correlated with increased potency against cancer and viral targets .
Case Studies and Data Tables
The following table summarizes key findings from recent studies on this compound derivatives:
Study | Application | Key Findings | IC50 Value |
---|---|---|---|
Maftei et al., 2020 | Anticancer | Induces apoptosis in various cancer cell lines | As low as 0.003 μM |
Abd el Hameid et al., 2020 | Anticancer | Potent cytotoxicity against MCF-7 and HCT-116 | Varies by compound |
Recent Study (2023) | Antiviral | Inhibitor of SARS-CoV-2 main protease | 5.27 μM |
PDE Inhibition Study | Phosphodiesterase | Potent inhibitor of PDE4B2 | 5.28 μM |
Mechanism of Action
The mechanism by which 3-Phenyl-5-(propan-2-yl)-1,2,4-oxadiazole exerts its effects varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell wall synthesis or interference with microbial DNA replication.
Comparison with Similar Compounds
3-Phenyl-1,2,4-oxadiazole: Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.
5-(Propan-2-yl)-1,2,4-oxadiazole: Lacks the phenyl group, which can influence its overall stability and interaction with other molecules.
Uniqueness: 3-Phenyl-5-(propan-2-yl)-1,2,4-oxadiazole is unique due to the presence of both phenyl and isopropyl groups, which confer distinct steric and electronic properties. These features can enhance its reactivity and specificity in various applications, making it a valuable compound in both research and industrial contexts.
Biological Activity
3-Phenyl-5-(propan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C14H17N3O2, with a molecular weight of 259.30 g/mol. The structure features a five-membered oxadiazole ring, which is known for its bioisosteric properties and ability to interact with various biological targets. The presence of the phenyl group and the isopropyl substituent significantly influence the compound's reactivity and biological activity.
Antimicrobial Activity
Compounds containing the oxadiazole moiety have been reported to exhibit significant antibacterial and antifungal activities. For instance, derivatives of 1,2,4-oxadiazoles have shown effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of key enzymes or disruption of cellular processes in pathogens .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
Compound Name | Activity Type | Target Organism | IC50 (µM) |
---|---|---|---|
This compound | Antibacterial | E. coli | 12.5 |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-methylpropanamide | Antifungal | C. albicans | 8.0 |
3-(3-fluorophenyl)-5-(isopropyl)-1,2,4-oxadiazole | Antitubercular | M. tuberculosis | 5.0 |
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Studies have demonstrated its cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation .
Table 2: Cytotoxic Effects on Cancer Cell Lines
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
- Receptor Modulation : It may act on specific receptors influencing cellular responses related to inflammation or cancer progression.
- DNA Interaction : Some studies suggest that oxadiazole derivatives can intercalate into DNA or affect DNA repair mechanisms.
Case Studies
Recent studies have highlighted the potential of oxadiazole derivatives in drug discovery:
- Anticancer Studies : A derivative showed an IC50 value of 9.27 µM against ovarian cancer cell lines, indicating significant potency compared to standard treatments .
- Antimicrobial Efficacy : Another study demonstrated that derivatives exhibited three times higher activity than standard drugs against resistant bacterial strains .
Properties
CAS No. |
114065-31-5 |
---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-phenyl-5-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H12N2O/c1-8(2)11-12-10(13-14-11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
LJQVRBYODUPFNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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